molecular formula C14H9Cl2N B571836 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile CAS No. 1355248-19-9

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile

Cat. No.: B571836
CAS No.: 1355248-19-9
M. Wt: 262.133
InChI Key: NKBQLZOQDSLIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H9Cl2N . It has a molecular weight of 262.14 . The IUPAC name for this compound is 3,3’-dichloro-4’-methyl [1,1’-biphenyl]-4-carbonitrile .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H9Cl2N/c1-9-2-3-10 (6-13 (9)15)11-4-5-12 (8-17)14 (16)7-11/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.14 .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Synthesis of Related Compounds : The synthesis of 2-cyano-4′-methylbiphenyl involves the condensation of 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene, discussing the possible by-products and their origins, which may relate to the compound due to the similarities in their chemical structure and synthetic pathways (C. Qun, 2007).
  • Chemical Transformations : The transformation of specific benzonitriles into 3-aminoindole-2-carbonitriles using triphenylphosphine highlights complex chemical reactivity, providing insights into potential reactions involving similar nitrile compounds (Sophia S. Michaelidou & P. Koutentis, 2009).

Antimicrobial and Antifungal Activity

  • Antimicrobial Activity : The conversion of 2-chlorosalicylaldehyde into key starting materials for synthetic work demonstrated antimicrobial and antifungal properties of derived benzofuran compounds, which may suggest the broader antimicrobial potential of related chloro-benzonitrile derivatives (Mahesh K. Kumar et al., 2022).

Antitumor Activity

  • Potential Antitumor Agents : The development of 2-(4-aminophenyl)benzothiazoles, derived from similar synthetic pathways involving chloro-benzonitrile compounds, has shown potent and selective antitumor activities, indicating the relevance of these structures in developing new anticancer drugs (T. Bradshaw, M. Stevens, & A. Westwell, 2001).

Properties

IUPAC Name

2-chloro-4-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-17)14(16)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQLZOQDSLIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742817
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-19-9
Record name [1,1′-Biphenyl]-4-carbonitrile, 3,3′-dichloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.